molecular formula C9H14N2O3 B1287879 tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate CAS No. 915396-44-0

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B1287879
CAS No.: 915396-44-0
M. Wt: 198.22 g/mol
InChI Key: OKWSLQHJNUSTSW-UHFFFAOYSA-N
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Description

Tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, commonly referred to as TBMPC, is an organic compound with a wide range of applications in the laboratory and in scientific research. TBMPC is a versatile compound that can be used in a variety of synthetic reactions and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Tert-butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate has been used in the synthesis of various novel compounds, including fluoroalkyl-substituted pyrazole-4-carboxylic acids and 1,2,5-trisubstituted benzimidazoles, which have potential applications as antitumor agents (Iminov et al., 2015); (Abonía et al., 2011).

  • Regioselectivity in Synthesis : Studies on regioselectivity and reaction media in synthesizing tert-butyl-3-(trifluoromethyl)-1H-pyrazoles have shown the importance of this compound in understanding chemical reactions and guiding the synthesis of specific isomers (Martins et al., 2012).

  • Structural Analysis : The compound has been used in the study of molecular structures and reactions, providing insights into the geometry and reaction mechanisms of related pyrazole compounds (Richter et al., 2009).

Biochemical and Pharmaceutical Applications

  • Potential Antitumor Applications : Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized and screened for their ability to inhibit human tumor cell lines, showcasing the potential of this compound derivatives in cancer research (Abonía et al., 2011).

  • Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive compounds, including those with potential antitumor properties (Abonía et al., 2011).

Material Science and Catalysis

  • Synthesis of Ligands for Metal Coordination : Research has explored the synthesis of hydroxypyrazole-based ligands, which could coordinate metal ions like Zn(II), indicating potential applications in material science and catalysis (Formica et al., 2018).

  • Catalytic Applications : Studies involving this compound derivatives have shown their potential in catalysis, particularly in reactions involving metal coordination and complex formation (Formica et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic flux. Additionally, this compound can influence the levels of various metabolites within the cell, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound are critical factors that determine its overall biological activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within the cell is crucial for its overall biological activity .

Properties

IUPAC Name

tert-butyl 3-methyl-5-oxo-1H-pyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-5-7(12)10-11(6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWSLQHJNUSTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589937
Record name tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915396-44-0
Record name tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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